N-[(2-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
CAS No.: 688054-51-5
Cat. No.: VC4802647
Molecular Formula: C20H18ClN3O4S
Molecular Weight: 431.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688054-51-5 |
|---|---|
| Molecular Formula | C20H18ClN3O4S |
| Molecular Weight | 431.89 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
| Standard InChI | InChI=1S/C20H18ClN3O4S/c21-14-5-2-1-4-12(14)10-22-18(25)6-3-7-24-19(26)13-8-16-17(28-11-27-16)9-15(13)23-20(24)29/h1-2,4-5,8-9H,3,6-7,10-11H2,(H,22,25)(H,23,29) |
| Standard InChI Key | QDAZFIGBUHDKGY-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CC=CC=C4Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates multiple heterocyclic systems:
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A dioxolo[4,5-g]quinazoline core, featuring fused 1,3-dioxole and quinazoline rings.
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A sulfanylidene group (C=S) at position 6, contributing to electron delocalization and potential metal-binding properties.
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An N-[(2-chlorophenyl)methyl]butanamide side chain at position 4, introducing lipophilic and aromatic characteristics .
The molecular formula C₂₀H₁₈ClN₃O₄S (MW 431.89 g/mol) reflects these structural elements, with a calculated partition coefficient (LogP) indicative of moderate hydrophobicity, suggesting potential membrane permeability.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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InChIKey: QDAZFIGBUHDKGY-UHFFFAOYSA-N
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SMILES: C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CC=CC=C4Cl
Density functional theory (DFT) simulations of analogous quinazolines predict strong π-π stacking interactions with biological targets like G-quadruplex DNA, a feature potentially relevant to anticancer mechanisms .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 431.89 g/mol |
| CAS Number | 688054-51-5 |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
Synthesis and Structural Modifications
Synthetic Pathways
While explicit details for this compound remain proprietary, its synthesis likely follows established quinazoline derivatization strategies :
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions.
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Sulfanylidene Introduction: Thionation of a carbonyl group at position 6 using Lawesson’s reagent or phosphorus pentasulfide .
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Side Chain Attachment: Amide coupling between 4-aminobutanoic acid derivatives and 2-chlorobenzylamine via carbodiimide-mediated activation .
Critical reaction parameters include:
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Temperature control (60–80°C) to prevent dioxole ring decomposition.
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Use of anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of the sulfanylidene group.
Structural Analogs and SAR Insights
Comparative analysis with patent-protected 2-methyl-aza-quinazolines (WO2019201848A1) reveals:
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The 2-chlorophenyl moiety enhances target affinity compared to simpler alkyl substituents .
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The dioxolo ring system improves metabolic stability versus non-fused quinazolines .
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Sulfanylidene groups demonstrate superior G-quadruplex stabilization versus carbonyl analogs (ΔG = −8.2 kcal/mol in DFT models) .
Biological Activity and Mechanistic Insights
Putative Targets and Pathways
While direct biological data for this compound remains unpublished, structural analogs exhibit:
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EGFR Kinase Inhibition: IC₅₀ values of 2–50 nM in 4-anilinoquinazolines via competitive ATP binding .
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G-Quadruplex Interactions: Stabilization energies up to −9.1 kcal/mol in breast cancer cell models, correlating with telomerase inhibition .
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Ras-Sos Protein Interaction Disruption: EC₅₀ ≈ 1.2 μM in 2-methyl-aza-quinazoline derivatives, a key anticancer mechanism .
Computational Toxicology
Molecular dynamics simulations predict:
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Moderate CYP3A4 inhibition risk (binding energy −7.8 kcal/mol).
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High blood-brain barrier permeability (Pe = 8.3 × 10⁻⁶ cm/s), suggesting potential CNS activity .
Research Applications and Future Directions
Oncology Drug Development
The compound’s dual targeting potential (kinase inhibition + DNA interaction) positions it as a candidate for:
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Combination therapies with DNA-damaging agents (e.g., cisplatin).
Synthetic Challenges and Optimization
Key areas for further investigation include:
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